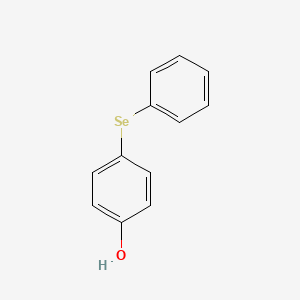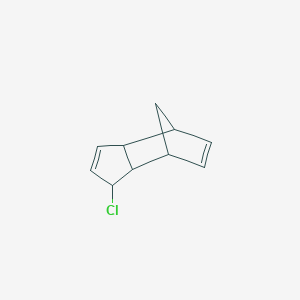
1-Chloro-3a,4,7,7a-tetrahydro-1h-4,7-methanoindene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-3a,4,7,7a-tetrahydro-1h-4,7-methanoindene is a chemical compound with the molecular formula C10H11Cl. This compound is part of the indene family and is characterized by its unique structure, which includes a chlorine atom attached to a tetrahydro-methanoindene framework. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 1-Chloro-3a,4,7,7a-tetrahydro-1h-4,7-methanoindene typically involves the chlorination of 3a,4,7,7a-tetrahydro-1h-4,7-methanoindene. This reaction is usually carried out under controlled conditions to ensure the selective addition of the chlorine atom. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity.
Chemical Reactions Analysis
1-Chloro-3a,4,7,7a-tetrahydro-1h-4,7-methanoindene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the chlorine atom to a hydrogen atom, resulting in the formation of 3a,4,7,7a-tetrahydro-1h-4,7-methanoindene.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Chloro-3a,4,7,7a-tetrahydro-1h-4,7-methanoindene is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studies of reaction mechanisms.
Biology: This compound is used in the development of bioactive molecules and in the study of enzyme interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Chloro-3a,4,7,7a-tetrahydro-1h-4,7-methanoindene involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The pathways involved in its mechanism of action depend on the specific application and the biological or chemical context.
Comparison with Similar Compounds
1-Chloro-3a,4,7,7a-tetrahydro-1h-4,7-methanoindene can be compared with similar compounds, such as:
Heptachlor: A related compound with multiple chlorine atoms, used as an insecticide.
Chlordene: Another chlorinated indene derivative with similar structural features.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it suitable for a wide range of applications.
Properties
CAS No. |
85483-95-0 |
|---|---|
Molecular Formula |
C10H11Cl |
Molecular Weight |
166.65 g/mol |
IUPAC Name |
5-chlorotricyclo[5.2.1.02,6]deca-3,8-diene |
InChI |
InChI=1S/C10H11Cl/c11-9-4-3-8-6-1-2-7(5-6)10(8)9/h1-4,6-10H,5H2 |
InChI Key |
PHXUKJRLUVDVDY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC1C3C2C=CC3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(Dipropylamino)ethyl]-2-methoxyphenol](/img/structure/B14412905.png)
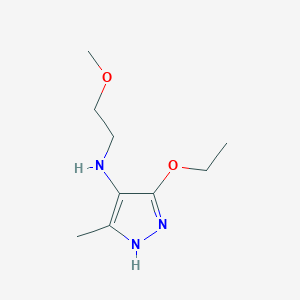
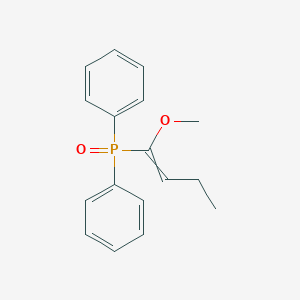
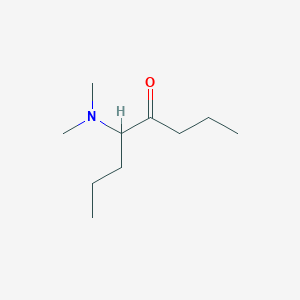
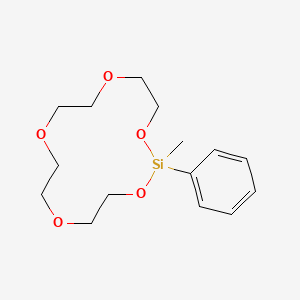
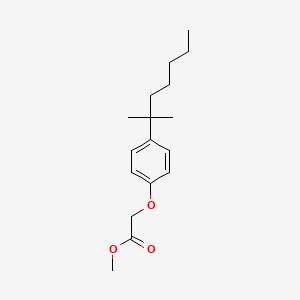
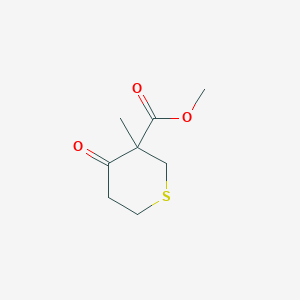
![({[(3R)-3,7-Dimethyloct-6-en-1-yl]oxy}methyl)benzene](/img/structure/B14412944.png)
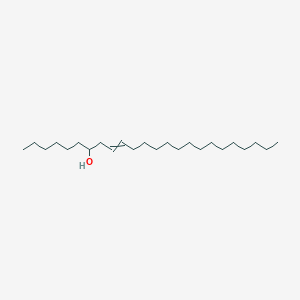

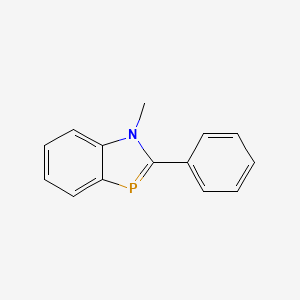
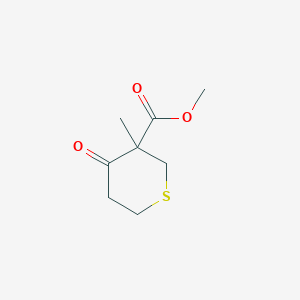
![4-Morpholinepropanol, alpha-[(2-nitro-1H-imidazol-1-yl)methyl]-](/img/structure/B14412984.png)
